Chemical Identification
The compound [1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile is a synthetic organic molecule characterized by its complex structure, which includes a chlorophenyl group, a thiophene moiety, and a propanedinitrile functional group. Its molecular formula is and it is often represented with the following SMILES notation: N#CC(C(c1ccccc1Cl)CC(=O)c1cccs1)C#N
.
Source and Classification
This compound can be classified under organochlorine compounds due to the presence of the chlorine atom, and it is also categorized as a nitrile due to the two cyano groups in its structure. It is primarily sourced from chemical suppliers and research laboratories, where it is utilized for various synthetic applications in organic chemistry and medicinal chemistry .
Synthesis Methods
The synthesis of [1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile typically involves multi-step organic reactions. A common method includes the reaction of appropriate thiophene derivatives with chlorophenyl compounds, followed by the introduction of the propanedinitrile moiety.
Technical Details
Structural Characteristics
The compound features a central propanedinitrile backbone with substituents that include:
Molecular Data
Reactivity Profile
The compound can undergo various chemical reactions typical for nitriles and carbonyl compounds:
Technical Details of Reactions
The mechanism of action for [1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile largely depends on its interactions at the molecular level:
The compound has potential applications in various fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5